What is the structure of PCTR3?
What is the structure of PCTR3?
An In-Depth Technical Guide to the Core Structure and Function of TRPC3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "PCTR3" is subject to ambiguity within scientific literature, potentially referring to several distinct molecular entities. This guide focuses on the Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) , a non-selective cation channel that is integral to calcium signaling and homeostasis.[1] Its involvement in a variety of physiological processes, including the regulation of vascular tone, cell growth, and pathological hypertrophy, makes it a significant target for therapeutic development.[2] This document provides a detailed overview of the structure, signaling pathways, and experimental methodologies related to TRPC3.
Core Structure of TRPC3
Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of the full-length human TRPC3.[3][4][5][6] The channel assembles as a homotetramer, with each subunit comprising a transmembrane domain (TMD) and a large cytoplasmic domain (CPD).[5][7]
The overall architecture of TRPC3 can be described as a two-tiered structure, with a bell-shaped cytosolic layer supporting the transmembrane layer.[7] Key structural features include:
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Transmembrane Domain (TMD): The TMD consists of six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6. A notable feature of TRPC3 is the unusually long S3 helix, which extends into the extracellular space, creating a unique transmembrane domain architecture that may serve as a sensor for external stimuli.[3][4]
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Cytoplasmic Domain (CPD): The CPD is a stable module involved in channel assembly and allosteric gating.[5][7] It is composed of an N-terminal ankyrin repeat domain, a linker helical domain, and C-terminal horizontal and vertical helices.[8] The CPD acts as a sensor for intracellular signals, integrating cues to regulate channel function.[7]
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Lipid-Binding Sites: The cryo-EM structures have identified two crucial lipid-binding sites. One site is located between the pre-S1 elbow and the S4-S5 linker, while the second is near the ion-conducting pore.[3][9] These sites are critical for the channel's activation by diacylglycerol (DAG).[3][9]
The TRPC3 channel's TRP helix is positioned perpendicular to and disengaged from the pore-lining S6 helix, suggesting a distinct gating mechanism compared to other TRP channel subfamilies.[3]
Structural Data Summary
| Feature | Description | Reference |
| Overall Architecture | Homotetramer with a two-tiered structure: a transmembrane domain (TMD) and a cytoplasmic domain (CPD). | [7] |
| Resolution | Full-length human TRPC3 structure resolved at 3.3 Å to 5.8 Å by cryo-EM. | [3][5][10] |
| Transmembrane Domain | Six helices (S1-S6) with a pore loop. Unusually long S3 helix. | [3][4] |
| Cytoplasmic Domain | Comprises N-terminal ankyrin repeats, a linker helical domain, and C-terminal helices. | [8] |
| Lipid-Binding Sites | Two identified sites crucial for diacylglycerol (DAG) activation. | [3][9] |
| Gating Feature | TRP helix is disengaged from the pore-lining S6 helix. | [3] |
Signaling Pathways and Gating Mechanisms
TRPC3 is a key player in cellular signaling, primarily activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that engage phospholipase C (PLC).[7][11] The activation and modulation of TRPC3 are complex, involving multiple factors.
Primary Activation Pathway
The canonical activation pathway for TRPC3 involves the production of diacylglycerol (DAG).
Caption: Canonical activation of TRPC3 via the PLC-DAG signaling pathway.
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Receptor Activation: An agonist (e.g., angiotensin II, glutamate) binds to a Gq-coupled GPCR.[7][9]
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PLC Activation: The activated GPCR stimulates Phospholipase C (PLC).[7][9]
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PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]
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TRPC3 Gating: DAG directly binds to the lipid-binding sites on the TRPC3 channel, inducing a conformational change that opens the channel pore.[9][11]
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Cation Influx: The open channel allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and an increase in intracellular calcium concentration.[7]
Modulatory Pathways
TRPC3 activity is further fine-tuned by a variety of factors:
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IP3 Receptors (IP3R) and Calmodulin (CaM): The cytoplasmic domain of TRPC3 contains a Calmodulin/IP3 receptor-binding (CIRB) site.[7] At low intracellular Ca²⁺ levels, the IP3R can bind to this site and enhance channel activation.[7] Conversely, when intracellular Ca²⁺ is elevated, the Ca²⁺-Calmodulin complex binds to the CIRB site, inhibiting channel activity, thus forming a negative feedback loop.[7]
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Phosphatidylinositol 4,5-bisphosphate (PIP2): Besides being the precursor to DAG, PIP2 itself can regulate TRPC3. It has been shown to interact with a lipid site to inhibit TRPC3 opening and regulate DAG's access to its binding site in the channel pore.[12]
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Protein Kinase C (PKC): While DAG is a direct activator, it also activates PKC. PKC-mediated phosphorylation of TRPC3 has been shown to suppress channel activity, representing another layer of negative feedback.[13]
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Store-Operated Calcium Entry (SOCE): The role of TRPC3 in SOCE is debated, but some studies suggest it can function as a store-operated channel, particularly dependent on its expression levels and cellular context.[11] This involves the ER Ca²⁺ sensor STIM1.[14]
Caption: Key modulators of TRPC3 channel activity.
Experimental Protocols
The study of TRPC3 structure and function employs a range of sophisticated biochemical and biophysical techniques.
Protein Expression and Purification for Structural Studies
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Objective: To obtain sufficient quantities of pure, stable TRPC3 protein for cryo-EM analysis.
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Methodology:
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Expression: Full-length human TRPC3 is typically overexpressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system.[10]
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Solubilization: Cell membranes containing the expressed protein are isolated and the TRPC3 protein is solubilized using detergents such as digitonin or dodecyl maltoside (DDM).[8][10]
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Purification: The solubilized protein is purified using affinity chromatography (e.g., using a FLAG or Strep-tag), followed by size-exclusion chromatography to isolate monodisperse, tetrameric channels.[8][10]
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Reconstitution: For structural stability, the purified protein is often reconstituted into lipid nanodiscs (e.g., Glyco-diosgenin (GDN) micelles or PMAL-C8).[8][10]
-
-
Reference: This protocol is adapted from the methods described in studies that successfully resolved the cryo-EM structure of TRPC3.[7][8][10]
Electrophysiological Recordings
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Objective: To measure the ion channel activity of TRPC3 and characterize its gating properties, ion selectivity, and modulation by various compounds.
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Methodology:
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Cell Preparation: HEK293 cells or other suitable cell lines are transiently or stably transfected with plasmids encoding human TRPC3.[11][14]
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Patch-Clamp: Whole-cell or single-channel currents are recorded using the patch-clamp technique.[15]
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Whole-Cell Configuration: Allows for the measurement of macroscopic currents from the entire cell membrane. Cells are stimulated with TRPC3 activators (e.g., the DAG analog OAG, or specific small-molecule activators like GSK1702934A) and inhibitors.[14][16] Current-voltage (I-V) relationships are determined using voltage ramps or steps.[15]
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Inside-Out/Cell-Attached Configuration: Allows for the study of single-channel events and the direct application of modulators to the intracellular face of the membrane.[17]
-
-
-
Reference: Standard electrophysiological methods for studying TRP channels are well-established.[14][15]
Calcium Imaging
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Objective: To monitor changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPC3 channel activation.
-
Methodology:
-
Cell Loading: TRPC3-expressing cells are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM or Fluo-4 AM.
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Stimulation: Cells are perfused with solutions containing TRPC3 agonists or antagonists.
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Imaging: Fluorescence microscopy is used to measure changes in the fluorescence intensity or ratio of the indicator dye over time, which corresponds to changes in [Ca²⁺]i.
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-
Reference: This is a standard technique used in conjunction with electrophysiology to study Ca²⁺-permeable channels.[16][17]
Caption: General experimental workflow for TRPC3 structural and functional studies.
Conclusion
TRPC3 is a structurally complex and intricately regulated ion channel with a central role in calcium signaling. Its activation by the canonical PLC-DAG pathway is modulated by a host of intracellular factors, providing multiple points for therapeutic intervention. The detailed structural information now available, combined with robust methodologies for functional characterization, provides a solid foundation for the rational design of novel modulators targeting TRPC3 for the treatment of cardiovascular, neurological, and other disorders.
References
- 1. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure of the human lipid-gated cation channel TRPC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human lipid-gated cation channel TRPC3 | eLife [elifesciences.org]
- 5. Structure-function analyses of the ion channel TRPC3 reveal that its cytoplasmic domain allosterically modulates channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–function analyses of the ion channel TRPC3 reveal that its cytoplasmic domain allosterically modulates channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signalling mechanisms for TRPC3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
